molecular formula C7H9N5 B13311014 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B13311014
M. Wt: 163.18 g/mol
InChI Key: GIZLYUUFLWHHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1369408-18-3) is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its molecular formula is C7H9N5, with a molecular weight of 163.18 . The compound features a [1,2,4]triazolo[1,5-a]pyridine scaffold, a privileged structure known for its wide range of biological activities and its role as a bioisostere for purines . This scaffold is isoelectronic with the purine ring system, making it a valuable surrogate in the design of novel enzyme inhibitors and receptor ligands . The specific substitution pattern of this compound, featuring both a 2-amine and a 5-aminomethyl group, provides a multifunctional handle for further synthetic elaboration. It is particularly valuable in the design and synthesis of potential therapeutic agents targeting kinase-mediated pathways. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine core have been investigated for their ability to inhibit receptor tyrosine kinases, such as the AXL kinase, which is a promising target for anti-cancer therapies . The presence of multiple nitrogen atoms in its structure also lends the compound metal-chelating properties, an feature that can be exploited in designing inhibitors for metalloenzymes or in developing diagnostic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H9N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,4,8H2,(H2,9,11)

InChI Key

GIZLYUUFLWHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for higher yields and purity. The use of microwave irradiation and environmentally friendly oxidizers is particularly advantageous for industrial applications due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Amine Group Reactivity

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., pyridine) yields N-acylated derivatives . For example:

    R COCl+5 Aminomethyl TriazoloPyridinepyridineR CO NH TriazoloPyridine\text{R COCl}+\text{5 Aminomethyl TriazoloPyridine}\xrightarrow{\text{pyridine}}\text{R CO NH TriazoloPyridine}

    This is analogous to transformations observed in N-aryl amidines .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces N-alkylated products .

Aminomethyl Group Reactivity

  • Schiff Base Formation : Reaction with aldehydes/ketones generates imine derivatives. For instance:

    R CHO+5 Aminomethyl TriazoloPyridineR CH N CH TriazoloPyridine\text{R CHO}+\text{5 Aminomethyl TriazoloPyridine}\rightarrow \text{R CH N CH TriazoloPyridine}

    Such reactions are common in enaminonitrile-based syntheses .

  • Cross-Coupling : The NH₂ group can participate in Buchwald–Hartwig amination or Ullmann-type couplings with aryl halides under Cu/Pd catalysis .

Oxidative Cyclization and Heterocycle Formation

The triazolo-pyridine core is prone to oxidative N–N or N–C bond formation. For example:

  • Intramolecular cyclization with oxidizing agents like PIFA (phenyliodine bis(trifluoroacetate)) forms fused bicyclic systems .

  • Intermolecular oxidative coupling with Cu catalysts (e.g., CuBr) enables the synthesis of dimeric structures or hybrid heterocycles .

Scale-Up and Functional Group Tolerance

Methodologies for related compounds emphasize:

  • Microwave-assisted synthesis for rapid, catalyst-free reactions (e.g., 10–15 min reaction time) .

  • Broad functional group tolerance , including halides, nitro groups, and ethers, as demonstrated in Pd-mediated cross-couplings .

Comparison with Similar Compounds

Key Observations :

  • The methoxyphenyl group (14d) introduces steric bulk and moderate electron-donating effects, favoring dual JAK/HDAC inhibition .
  • Synthetic Accessibility: Yields for aryl-substituted derivatives (e.g., 14e: 84.3%) are higher than those for halogenated analogs, suggesting challenges in introducing halogens or polar groups like aminomethyl .
  • Biological Relevance : The bromo derivative (CAS 1010120-55-4) is a versatile intermediate in drug synthesis, while the p-tolyl analog (14e) shows potent kinase inhibition .

Triazolopyrimidine Derivatives

Triazolopyrimidines, which replace the pyridine ring with a pyrimidine, exhibit distinct physicochemical and biological profiles:

Compound Name Substituents Yield (%) Key Properties/Activities Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Methyl (C5), NH₂ (C2) N/A Antimalarial activity; MW: 149.15
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96) Methylaminomethyl (C2), 3-Cl-C6H4 (C7) 21 Antiplasmodial (IC₅₀: 0.12 µM)
7-Phenyl-N-(3-phenylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (40) Phenyl (C5), 3-phenylpropyl (C7) N/A Anti-tubercular (MIC: 1.6 µg/mL)

Core Heterocycle Comparison :

  • Pyridine vs. Pyrimidine : The pyrimidine core introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This enhances interactions with targets like Plasmodium falciparum enzymes but may reduce blood-brain barrier permeability compared to pyridine analogs .
  • Substituent Flexibility: Aminomethyl groups on triazolopyrimidines (e.g., compound 96) show lower synthetic yields (11–21%) than triazolopyridine derivatives, likely due to steric hindrance during functionalization .

Physicochemical and Pharmacokinetic Properties

Property 5-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Predicted) 5-Bromo Analog 5-Methyl Triazolopyrimidine
Molecular Weight ~164.17 213.03 149.15
logP (Lipophilicity) ~0.5 (moderate) 2.09 1.02
Solubility High (polar NH₂ group) Low (Br increases logP) Moderate
Synthetic Yield Likely <50% (based on aminomethyl analogs ) N/A 31–56%

Aminomethyl Group Impact:

  • Solubility : The polar NH₂ group likely improves aqueous solubility compared to halogenated or aryl-substituted analogs, facilitating oral bioavailability.

Biological Activity

5-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (commonly referred to as TAZ compound) is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activities, particularly in relation to cancer treatment and receptor inhibition.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1369408-18-3
  • Molecular Formula : C7_7H9_9N5_5
  • Molecular Weight : 163.18 g/mol

The primary mechanism of action for this compound involves the inhibition of AXL receptor tyrosine kinase. This receptor is implicated in various cancerous processes such as proliferation and metastasis. Inhibition of AXL can lead to reduced tumor growth and improved patient outcomes in various malignancies .

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant antiproliferative activity against multiple cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (leukemia).
  • Findings : Compounds similar to this compound showed IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines. For instance, some derivatives exhibited IC50_{50} values as low as 83 nM against specific cancer types .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Research indicates that triazole derivatives can possess antibacterial and antifungal activities. The presence of the triazole ring is crucial for these activities as it enhances interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents at the 7-position : Variations with different aniline derivatives have shown enhanced antiproliferative effects.
  • Functional Groups : Electron-withdrawing groups generally increase potency against cancer cells due to improved binding affinity to target proteins involved in cell proliferation and survival pathways.

Study 1: Inhibition of AXL Receptor

A study focused on the inhibition of AXL receptor tyrosine kinase demonstrated that TAZ compounds could significantly reduce AXL-mediated signaling pathways in vitro. This inhibition correlated with decreased cell viability in cancer cell lines expressing high levels of AXL .

Study 2: Antiproliferative Effects

In a comparative analysis of various triazolo derivatives, compounds with a common anilino moiety at the 7-position exhibited superior antiproliferative activity compared to their counterparts lacking this substitution. The most active compounds led to G2/M phase arrest in HeLa cells and induced apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic routes are most effective for preparing 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine?

Answer:
A robust approach involves adapting one-pot cyclization strategies used for structurally similar triazolopyridines. For example:

  • Intermediate formation : React a pyridine derivative (e.g., 4-aminopyridine analog) with DMF-DMA to generate an amidine intermediate, followed by hydroxylamine hydrochloride to form an N-hydroxy-formimidamide .
  • Cyclization : Use trifluoroacetic acid anhydride (TFAA) or polyphosphoric acid to induce cyclization, forming the triazolopyridine core .
  • Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or reductive amination, ensuring pH control (e.g., basic conditions with K₂CO₃) to minimize side reactions .
    Validation : Confirm purity via HPLC and structural integrity via 1H^1H/13C^{13}C NMR, comparing shifts to analogs like 5-chloro derivatives .

Basic: How can the aminomethyl group’s position and stability be confirmed spectroscopically?

Answer:

  • NMR Analysis :
    • 1H^1H NMR: Look for a singlet near δ 4.2–4.5 ppm (methylene protons adjacent to amine) and a broad peak at δ 1.5–2.5 ppm (NH₂) .
    • 13C^{13}C NMR: A signal at ~45–50 ppm indicates the aminomethyl carbon .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ with a mass matching the molecular formula (e.g., calculated for C₈H₁₀N₆: 190.09 g/mol).
  • X-ray Crystallography : Resolve spatial orientation of the substituent, as demonstrated for N-(4-chlorophenyl)-triazolopyrimidine derivatives .

Advanced: How can researchers optimize reaction yields when introducing the aminomethyl group?

Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine source .
  • Catalysis : Employ copper(I) iodide or Pd catalysts for Buchwald-Hartwig amination if steric hindrance occurs .
  • Microwave Assistance : Reduce reaction time and improve homogeneity, as shown in green syntheses of pyridinyl-triazoles .
  • In-situ Protection : Use Boc-protected amines to prevent undesired protonation, followed by acidic deprotection .

Advanced: How to address contradictions in spectral data for triazolopyridine derivatives?

Answer:

  • Dynamic Effects : Assess tautomerism (e.g., ring-chain equilibria) via variable-temperature NMR, as observed in triazoloquinoline systems .
  • Counterion Interference : Crystallize the compound as a salt (e.g., hydrochloride) to stabilize specific tautomers and simplify NMR interpretation .
  • DFT Calculations : Compare experimental 1H^1H NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Advanced: What strategies are recommended for designing SAR studies on bioactivity?

Answer:

  • Core Modifications : Synthesize analogs with substituents at positions 5 and 7 (e.g., halogen, methyl, phenyl) to assess steric/electronic effects, as seen in adenosine A2A antagonists .
  • Aminomethyl Variants : Replace the aminomethyl group with other amines (e.g., ethylamine, benzylamine) to evaluate hydrogen-bonding interactions .
  • Enzyme Assays : Use fluorescence-based assays (e.g., Alexa Fluor-conjugated probes) to quantify binding affinity, following protocols for pyrazolo-triazolo-pyrimidines .

Basic: What purification methods are suitable for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) or DCM/methanol (95:5) .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water or ethanol/diethyl ether) based on solubility data from analogs .
  • HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation .

Advanced: How to mitigate decomposition during storage of aminomethyl-triazolopyridines?

Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the amine group .
  • Low-Temperature Stability : Keep at –20°C in amber vials to avoid photodegradation, as recommended for pyrazolo-pyrimidines .
  • Lyophilization : Convert to a stable hydrochloride salt and lyophilize for long-term storage .

Advanced: What computational tools can predict the compound’s reactivity in further derivatization?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazolopyridine core .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by pyrazolo-triazolo-pyrimidine SAR data .
  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate amine basicity and plan pH-dependent reactions .

Basic: What spectroscopic benchmarks exist for triazolopyridine cores?

Answer:

  • IR Spectroscopy : Look for triazole ring vibrations at 1550–1600 cm⁻¹ (C=N stretching) and 1450–1500 cm⁻¹ (C–N stretching) .
  • UV-Vis : Absorbance maxima near 270–290 nm (π→π* transitions in the conjugated system) .
  • Elemental Analysis : Confirm %C, %H, %N with <0.3% deviation from theoretical values .

Advanced: How to troubleshoot low yields in cyclization steps?

Answer:

  • Reagent Purity : Ensure anhydrous conditions for TFAA or POCl₃ to avoid hydrolysis .
  • Temperature Gradients : Gradually increase from 0°C to reflux (e.g., 80°C for TFAA-mediated cyclization) .
  • Byproduct Trapping : Add molecular sieves to sequester water in reactions involving β-oxo esters or malonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.